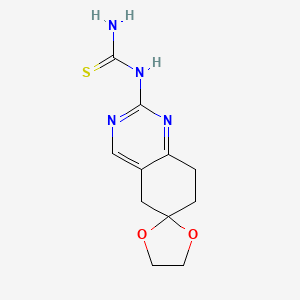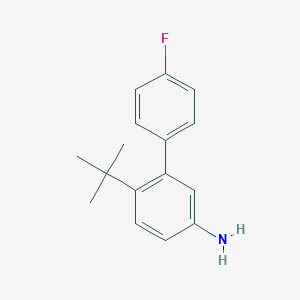
6-tert-Butyl-4'-fluorobiphenyl-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a tert-butyl group and a fluorine atom attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the amine group makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves:
Starting Materials: 6-tert-Butyl-4’-fluorobiphenyl and an amine source.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and fluorine groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-tert-Butyl-4’-fluorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4-tert-Butylbiphenyl: Lacks both the fluorine and amine groups, resulting in different chemical properties and reactivity.
4-Fluorobiphenyl: Lacks the tert-butyl and amine groups, affecting its steric and electronic properties.
Uniqueness
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine is unique due to the combination of the tert-butyl, fluorine, and amine groups. This combination imparts distinct steric and electronic properties, making it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C16H18FN |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
4-tert-butyl-3-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)15-9-8-13(18)10-14(15)11-4-6-12(17)7-5-11/h4-10H,18H2,1-3H3 |
Clé InChI |
HEMSBAONCHABIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
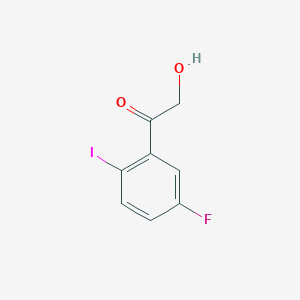
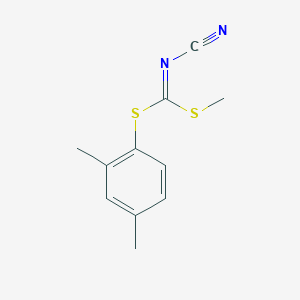
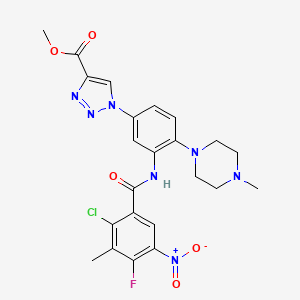
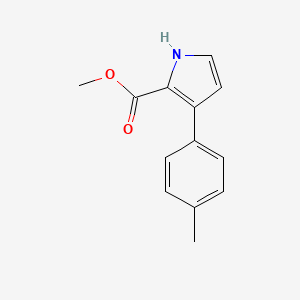

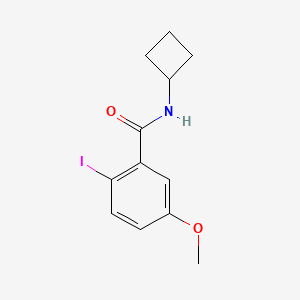
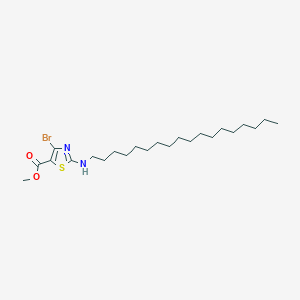
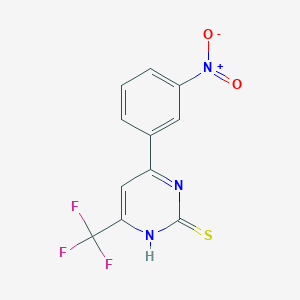
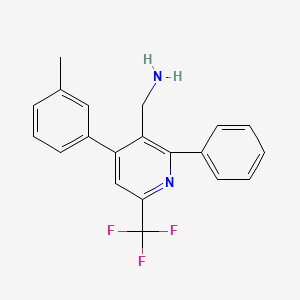
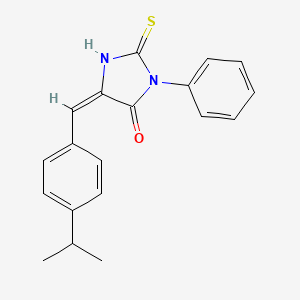
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

